molecular formula C9H13NO B8815474 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one CAS No. 36287-28-2

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one

Katalognummer: B8815474
CAS-Nummer: 36287-28-2
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: LDMCLZNXRXIYEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is an organic compound featuring a pyrrolidine ring attached to a cyclopentenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopentenone, followed by the addition of pyrrolidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Cyclopentenone: The parent compound of the cyclopentenone ring in 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one.

    Pyrrolidinone: A related compound with a similar pyrrolidine ring but different functional groups.

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring and the cyclopentenone structure

Eigenschaften

CAS-Nummer

36287-28-2

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

3-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C9H13NO/c11-9-4-3-8(7-9)10-5-1-2-6-10/h7H,1-6H2

InChI-Schlüssel

LDMCLZNXRXIYEY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.